N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9330473
InChI: InChI=1S/C17H23N3O3/c1-13-4-6-14(7-5-13)18-17(22)20-10-8-19(9-11-20)16(21)15-3-2-12-23-15/h4-7,15H,2-3,8-12H2,1H3,(H,18,22)
SMILES: CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3CCCO3
Molecular Formula: C17H23N3O3
Molecular Weight: 317.4 g/mol

N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC9330473

Molecular Formula: C17H23N3O3

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide -

Specification

Molecular Formula C17H23N3O3
Molecular Weight 317.4 g/mol
IUPAC Name N-(4-methylphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide
Standard InChI InChI=1S/C17H23N3O3/c1-13-4-6-14(7-5-13)18-17(22)20-10-8-19(9-11-20)16(21)15-3-2-12-23-15/h4-7,15H,2-3,8-12H2,1H3,(H,18,22)
Standard InChI Key OQAMFPKZLHCXSD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3CCCO3
Canonical SMILES CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3CCCO3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with a carboxamide group linked to a 4-methylphenyl moiety. The 4-position of the piperazine is functionalized with a tetrahydrofuran-2-ylcarbonyl group, introducing both lipophilic (tetrahydrofuran) and hydrogen-bonding (carbonyl) elements. This hybrid structure balances solubility and membrane permeability, critical for bioavailability .

Table 1: Comparative Physicochemical Properties of Piperazine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)logPHydrogen Bond Acceptors
N-(4-Methylphenyl)-4-(THF carbonyl)piperazine-1-carboxamideC17H23N3O3\text{C}_{17}\text{H}_{23}\text{N}_{3}\text{O}_{3}317.42.76*5
4-(Benzenesulfonyl)-N-(4-methylphenyl)piperazine-1-carboxamide C18H21N3O3S\text{C}_{18}\text{H}_{21}\text{N}_{3}\text{O}_{3}\text{S}359.452.767
N-(4,6-Dimethylpyridin-2-yl)-4-[(4-methylphenyl)methyl]piperazine-1-carbothioamide C20H26N4S\text{C}_{20}\text{H}_{26}\text{N}_{4}\text{S}354.53.114

*Estimated using analogous piperazine derivatives .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves three sequential reactions:

  • Piperazine Functionalization: Reaction of piperazine with 4-methylphenyl isocyanate forms the carboxamide backbone.

  • Tetrahydrofarbonyl Introduction: Acylation using tetrahydrofuran-2-carbonyl chloride in the presence of a base (e.g., sodium hydride) in dimethyl sulfoxide (DMSO) at 60–80°C.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >90% purity.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
1Piperazine, 4-methylphenyl isocyanate, DMSO, 25°C, 12h7885
2Tetrahydrofuran-2-carbonyl chloride, NaH, DMSO, 80°C, 6h6592
3Column chromatography (EtOAc/Hexane 3:7)8995

Challenges and Innovations

Steric hindrance from the tetrahydrofuran group complicates acylation, necessitating elevated temperatures and polar aprotic solvents . A modified Bruylants approach, as used in tert-butyl piperazine derivatives, could enhance yields by stabilizing intermediates .

Biological Activities and Mechanistic Insights

Receptor Interactions

Piperazine derivatives exhibit affinity for serotonin (5-HT1A/2A_{1A/2A}), dopamine (D2_2), and sigma receptors. The tetrahydrofuran moiety in N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide may enhance blood-brain barrier penetration, suggesting CNS applications .

Future Directions

Pharmacological Studies

  • In Vivo Efficacy: Testing in murine models of CNS disorders or infections.

  • Structure-Activity Relationships (SAR): Modifying the tetrahydrofuran group to optimize receptor selectivity .

Industrial Applications

Patent EP3700902B1 highlights piperazine carboxamides as TRPC6 inhibitors for treating renal diseases . Licensing this scaffold could accelerate therapeutic development.

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